Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
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Overview
Description
BRN 5613441 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research
Preparation Methods
The synthetic routes for BRN 5613441 involve several steps, including the reaction of specific precursors under controlled conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
BRN 5613441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5613441 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific biomolecules. In medicine, BRN 5613441 is being investigated for its potential therapeutic properties, including its ability to modulate specific pathways involved in disease. In industry, it is used in the production of various materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of BRN 5613441 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
BRN 5613441 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or properties, such as BRN 2039144 and BRN 142231
Properties
CAS No. |
96409-01-7 |
---|---|
Molecular Formula |
C13H16ClN3O5 |
Molecular Weight |
329.73 g/mol |
IUPAC Name |
benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16ClN3O5/c14-6-7-17(16-21)13(20)15-11(8-18)12(19)22-9-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,15,20)/t11-/m0/s1 |
InChI Key |
JEYZBIHZVOVRTK-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
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